molecular formula C8Cl4N2 B161213 Tetrachlorophthalonitrile CAS No. 1953-99-7

Tetrachlorophthalonitrile

Cat. No. B161213
CAS RN: 1953-99-7
M. Wt: 265.9 g/mol
InChI Key: OQHXZZGZASQSOB-UHFFFAOYSA-N
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Description

Tetrachlorophthalonitrile (TCTPN) is a dinitrile derivative and an isomer of chloranil . It has a linear formula of Cl4C6(CN)2 and a molecular weight of 265.91 .


Synthesis Analysis

The synthesis of Tetrachlorophthalonitrile involves nucleophilic replacement of chlorine atoms by the action of primary and secondary amines . The nature of the nucleophiles and the order of their introduction into stepwise nucleophilic substitution in tetrachlorophthalonitrile are of principal importance for selective synthesis on this basis of phthalonitrile derivatives with various substituents .


Molecular Structure Analysis

The molecular structure of Tetrachlorophthalonitrile consists of a C8Cl4N2 formula with an average mass of 265.911 Da and a monoisotopic mass of 263.881561 Da .


Chemical Reactions Analysis

The reactions of tetrachlorophthalonitrile with amines at a ratio of 1:10 gave with high yields and regioselectivity the corresponding 4,5-diamino-3,6-dichlorophthalonitriles from cyclic secondary amines .


Physical And Chemical Properties Analysis

Tetrachlorophthalonitrile has a density of 1.7±0.1 g/cm3, a boiling point of 353.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.9±3.0 kJ/mol and a flash point of 156.0±22.1 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Nucleophilic Substitution Reactions : Tetrachlorophthalonitrile undergoes nucleophilic substitution reactions with aryloxy anions, leading to the formation of aryloxychloro-substituted phthalocyanines with absorption in the near-IR range (Volkov, Avramenko, Negrimovskii, & Luk'yanets, 2007). Similar substitution reactions with primary and secondary amines yield diamino- and amino-trichlorophthalonitriles, useful for synthesizing cobalt and zinc phthalocyanine complexes (Volkov, Avramenko, Negrimovskii, & Luk'yanets, 2008).

  • Reductive Dechlorination : A study on 4-hydroxy-chlorothalonil, a derivative of tetrachlorophthalonitrile, demonstrates its complete microbial reductive dechlorination, highlighting its potential for environmental detoxification (Qiao, Liu, Li, Su, Lu, Ye, Wu, Edwards, & Jiang, 2022).

  • Synthesis of Phthalocyanine Derivatives : Tetrachlorophthalonitrile is used in the synthesis of hexadecasubstituted zinc phthalocyanines and other derivatives, demonstrating its versatility in chemical synthesis (Negrimovsky, Volkov, Suponitsky, & Lukyanets, 2013).

Environmental and Biological Studies

  • Biodegradation Studies : Research on chlorothalonil, closely related to tetrachlorophthalonitrile, focuses on its biodegradation as a means to mitigate environmental pollution. This includes understanding the microbial pathways and genetic factors involved in its degradation (Wang, Liang, Li, & Li, 2011).

  • Impact on Marine Life : A study examining the effects of chlorothalonil on grass shrimp across different life stages reveals its toxicity and the ecological implications of its widespread use (Key, Meyer, & Chung, 2003).

Materials Science and Technology

  • Phthalocyanine Complexes : The synthesis of phthalocyanine complexes with various metal ions using tetrachlorophthalonitrile derivatives illustrates its application in materials science, particularly in creating compounds with distinct electronic spectral properties (Kulinich, Lebedeva, Borisov, Gorelov, & Shaposhnikov, 2009).

Safety And Hazards

Tetrachlorophthalonitrile is classified under Acute toxicity - Category 4 for both dermal and inhalation . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . In case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen .

Future Directions

According to a survey by QYResearch, the global Tetrachlorophthalonitrile market is projected to reach a certain value in 2029, increasing from its value in 2022, with a CAGR of a certain percentage during the period of 2023 to 2029 .

properties

IUPAC Name

3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHXZZGZASQSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173189
Record name 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrachlorophthalonitrile

CAS RN

1953-99-7
Record name Tetrachlorophthalonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1953-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachlorophthalonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrachloro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-tetrachlorobenzene-1,2-dicarbonitrile
Source European Chemicals Agency (ECHA)
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Record name TETRACHLOROPHTHALONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG84DM2R55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Tetrachlorophthalonitrile has the molecular formula C8Cl4N2 and a molecular weight of 265.91 g/mol.

A: Yes, various spectroscopic techniques have been employed to characterize TCPN. Studies utilize infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and elemental analysis to confirm its identity and purity [].

A: Tetrachlorophthalonitrile is primarily used as a precursor in the synthesis of phthalocyanines [, , , , , , , ]. These macrocyclic compounds have diverse applications, including dyes and pigments, photovoltaic devices, and catalysts. Additionally, TCPN serves as a fungicide, particularly in agriculture, horticulture, and the timber industry [].

A: A common method for TCPN production involves a two-step process. First, phthalonitrile is synthesized through the ammoxidation of ortho-xylene in a fluidized bed reactor. Subsequently, the phthalonitrile undergoes gas-phase chlorination, again utilizing a fluidized bed followed by a fixed bed, to yield tetrachlorophthalonitrile []. This method is favored for its simplicity, efficiency, and relatively low environmental impact.

A: Yes, researchers have explored alternative synthetic routes for TCPN. One study describes the synthesis of 2,3,5,6-tetrafluoroterephthalonitrile, a structural isomer of TCPN, through the reaction of TCPN with anhydrous potassium fluoride (KF) in dimethylformamide (DMF) at 110 °C []. This suggests that TCPN can act as a precursor for other substituted phthalonitriles.

A: Yes, TCPN is recognized as a skin irritant and contact allergen []. Several cases of allergic contact dermatitis have been reported, particularly among individuals occupationally exposed to TCPN, such as vegetable growers, floriculturists, and woodworkers []. This highlights the need for appropriate safety measures when handling TCPN and its formulations.

A: Common analytical techniques used for TCPN analysis include IR spectroscopy, GC-MS, and elemental analysis. These methods help determine its purity and confirm its identity []. Additional techniques, such as high-performance liquid chromatography (HPLC), might be employed for quantitative analysis, especially in complex matrices like environmental samples or biological fluids.

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